BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 2',4'-
Dichloropropiophenone: A Comprehensive
Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2'.4'-Dichloropropiophenone

Cat. No.: B1295048

This guide provides an in-depth analysis of the spectroscopic data for 2',4'-
dichloropropiophenone, a key chemical intermediate. Designed for researchers, scientists,
and professionals in drug development, this document elucidates the structural characteristics
of the molecule through Proton Nuclear Magnetic Resonance (*H NMR), Carbon-13 Nuclear
Magnetic Resonance (*33C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Each section offers a detailed interpretation of the spectral data, underpinned by established
principles and supported by authoritative references.

Introduction

2'.4'-Dichloropropiophenone (CoHsCl20, Molar Mass: 203.07 g/mol ) is a halogenated
aromatic ketone with significant applications in organic synthesis.[1] Its structure, featuring a
propiophenone backbone substituted with two chlorine atoms on the phenyl ring at positions 2'
and 4', gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR,
and MS spectra is paramount for confirming its identity, assessing its purity, and understanding
its chemical behavior in various reactions. This guide serves as a detailed reference for the
complete spectroscopic characterization of this compound.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom
numbering scheme will be used throughout this guide.
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Caption: Molecular structure and atom numbering of 2',4'-Dichloropropiophenone.

'H Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

Proton NMR spectroscopy provides valuable information about the electronic environment of
the hydrogen atoms in a molecule. The predicted *H NMR spectrum of 2',4'-
dichloropropiophenone in a suitable solvent like deuterated chloroform (CDCIs) is detailed
below.

Predicted 'H NMR Data

Chemical Shift ()

Multiplicity Integration Assignment
(ppm)
) Aromatic Protons (H-
~75-7.3 Multiplet 3H
3, H-5', H-6")
Methylene Protons (-
2.98 Quartet 2H
CH3z-)
1.22 Triplet 3H Methyl Protons (-CHs)

Note: These are predicted values and may vary slightly from experimental results.

Interpretation of the *H NMR Spectrum

The aromatic region of the spectrum is expected to show a complex multiplet between
approximately & 7.3 and 7.5 ppm, integrating to three protons. This complexity arises from the
spin-spin coupling between the three adjacent aromatic protons (H-3', H-5', and H-6"). The
electron-withdrawing effects of the two chlorine atoms and the carbonyl group deshield these
protons, causing them to resonate downfield.

The methylene protons (-CH2-) of the ethyl group are predicted to appear as a quartet around o
2.98 ppm. The quartet splitting pattern is a result of coupling with the three neighboring methyl
protons (n+1 rule, where n=3). These protons are deshielded by the adjacent carbonyl group.
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The methyl protons (-CHs) of the ethyl group are expected to resonate as a triplet at
approximately & 1.22 ppm. The triplet multiplicity is due to coupling with the two adjacent
methylene protons (n+1 rule, where n=2). Being further from the electron-withdrawing groups,
these protons are the most shielded and therefore appear at the most upfield position.

Experimental Protocol for *H NMR

o Sample Preparation: Dissolve approximately 5-10 mg of 2',4'-dichloropropiophenone in
about 0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane
(TMS) as an internal standard.

e Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
e Acquisition Parameters:

o Number of scans: 16-32

o Relaxation delay: 1-2 seconds

o Pulse width: 90°

o Spectral width: -2 to 12 ppm

e Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by
phase and baseline correction. Integrate the signals and reference the spectrum to the TMS
peak at 0.00 ppm.

13C Nuclear Magnetic Resonance (**C NMR)
Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.
The predicted 13C NMR spectrum of 2',4'-dichloropropiophenone is presented below.

Predicted *C NMR Data
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Chemical Shift (8) (ppm) Assighment

~200 Carbonyl Carbon (C=0)
~138 Aromatic Carbon (C-1"
~135 Aromatic Carbon (C-2")
~132 Aromatic Carbon (C-4")
~130 Aromatic Carbon (C-6")
~129 Aromatic Carbon (C-5)
~127 Aromatic Carbon (C-3')
~35 Methylene Carbon (-CH2-)
~8 Methyl Carbon (-CH3)

Note: These are predicted values and may vary slightly from experimental results.

Interpretation of the **C NMR Spectrum

The carbonyl carbon is the most deshielded carbon in the molecule and is expected to appear
at a chemical shift of approximately & 200 ppm.

The aromatic region will show six distinct signals, as the chlorine substituents and the
propiophenone group make all the aromatic carbons chemically non-equivalent. The carbons
directly attached to the chlorine atoms (C-2' and C-4") and the carbon attached to the carbonyl
group (C-1") are expected to be the most deshielded among the aromatic carbons.

The methylene carbon (-CH2-) of the ethyl group is predicted to resonate around & 35 ppm,
deshielded by the adjacent carbonyl group. The methyl carbon (-CHs) is the most shielded
carbon and is expected to appear at a chemical shift of approximately & 8 ppm.

Experimental Protocol for *C NMR

o Sample Preparation: Prepare a more concentrated sample than for *H NMR, typically 20-50
mg of 2',4'-dichloropropiophenone in 0.6-0.7 mL of CDCls.
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e Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the *H

frequency) NMR spectrometer.

e Acquisition Parameters:

o

[¢]

[¢]

Pulse width: 90°

[e]

o

Mode: Proton-decoupled

Relaxation delay: 2-5 seconds

Spectral width: 0 to 220 ppm

Number of scans: 512-1024 (or more, depending on concentration)

e Processing: Apply a Fourier transform, phase and baseline correction, and reference the

spectrum to the solvent peak (CDCIs at & 77.16 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a

molecule. The IR spectrum of 2',4'-dichloropropiophenone exhibits characteristic absorption

bands corresponding to its structural features.

Key IR Absorption Bands

Wavenumber (cm~12) Intensity Assignment
~3100-3000 Medium-Weak Aromatic C-H Stretch
~2980-2850 Medium-Weak Aliphatic C-H Stretch
~1685 Strong C=0 Stretch (Aryl Ketone)
~1600-1450 Medium-Weak Aromatic C=C Stretch
~1100-1000 Strong C-CI Stretch

~850.800 Strong C-H Out-of-plane Bending

(Aromatic)
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Data sourced from NIST and PubChem.[1][2]

Interpretation of the IR Spectrum

The most prominent feature in the IR spectrum of 2',4'-dichloropropiophenone is the strong
absorption band around 1685 cm~1. This is characteristic of the C=0 stretching vibration of an
aryl ketone. The conjugation of the carbonyl group with the aromatic ring lowers the stretching
frequency compared to a saturated ketone.

The aromatic C-H stretching vibrations are observed as weaker bands in the region of 3100-
3000 cm~1. The aliphatic C-H stretching vibrations from the ethyl group appear just below 3000
cm~L,

The medium to weak absorptions in the 1600-1450 cm~* range are due to the C=C stretching
vibrations within the aromatic ring. The strong band in the 1100-1000 cm~1 region is indicative
of the C-Cl stretching vibrations. Finally, the strong absorption in the 850-800 cm~1 region is
characteristic of the out-of-plane C-H bending of the substituted aromatic ring.

Experimental Protocol for IR Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the neat
liquid sample directly onto the ATR crystal.

 Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
e Acquisition Parameters:

o Scan range: 4000-400 cm™?

o Number of scans: 16-32

o Resolution: 4 cm!

e Processing: Collect the spectrum and perform a background subtraction.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which is invaluable for structural elucidation.

Predicted Mass Spectrum Data

m/z Possible Fragment
202/204/206 [M]* (Molecular lon)
173/175 [M - C2Hs]*

145/147 [M - CzHs - COJ*

111 [CeHsCI*

75 [CeHs]*

Note: The presence of two chlorine atoms will result in characteristic isotopic patterns for
chlorine-containing fragments.

Interpretation of the Mass Spectrum

The molecular ion peak ([M]*) for 2',4'-dichloropropiophenone is expected at m/z 202. Due to
the natural isotopic abundance of chlorine (3°Cl and 3’Cl), this peak will be accompanied by
[M+2]* and [M+4]* peaks at m/z 204 and 206, respectively, with a characteristic intensity ratio.

A common fragmentation pathway for propiophenones is the alpha-cleavage, resulting in the
loss of the ethyl group. This would lead to the formation of a dichlorobenzoyl cation at m/z 173
and its isotope peak at m/z 175. This is often the base peak in the spectrum.

Subsequent loss of a neutral carbon monoxide molecule from the dichlorobenzoyl cation would
result in a dichlorophenyl cation at m/z 145 and its isotopic peak at m/z 147. Further
fragmentation could involve the loss of chlorine atoms.

[CoHsCI20]+ - CaHs' [C7HsCl20]+ -Cco [CeHsCl2]* -CI [CeHsCI*™
m/z 202/204/206 m/z 173/175 m/z 145/147 m/z 111

Click to download full resolution via product page
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Caption: Proposed mass spectrometry fragmentation pathway for 2',4'-
Dichloropropiophenone.

Experimental Protocol for Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.qg.,
methanol or dichloromethane) into the mass spectrometer via direct infusion or through a
gas chromatograph (GC-MS).

e Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.
e Acquisition Parameters (El):

o lonization energy: 70 eV

o Source temperature: 200-250 °C

o Mass range: m/z 40-300

o Data Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic
fragment ions and their isotopic patterns.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust
framework for the identification and characterization of 2',4'-dichloropropiophenone. The
predicted *H and 3C NMR data, in conjunction with the experimental IR and predicted MS
fragmentation patterns, offer a detailed structural elucidation of the molecule. The provided
experimental protocols serve as a practical reference for researchers in acquiring high-quality
spectroscopic data for this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2',4'-Dichloropropiophenone: A
Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295048#spectroscopic-data-for-2-4-
dichloropropiophenone-h-nmr-c-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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